molecular formula C7H11BrO2 B2700801 2-Bromo-2-cyclopentylacetic acid CAS No. 53389-30-3

2-Bromo-2-cyclopentylacetic acid

Cat. No.: B2700801
CAS No.: 53389-30-3
M. Wt: 207.067
InChI Key: MUPJNXOZPQMJNR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-cyclopentylacetic acid (CAS 53389-30-3) is a brominated acetic acid derivative featuring a cyclopentyl substituent at the alpha position of the carboxylic acid group. It is commercially available with a purity of ≥97% and is stored at room temperature under standard transportation conditions . The compound’s structure combines a reactive bromine atom with an alicyclic cyclopentyl group, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cyclization processes.

Properties

IUPAC Name

2-bromo-2-cyclopentylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPJNXOZPQMJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-cyclopentylacetic acid typically involves the bromination of cyclopentylacetic acid. One common method is the reaction of cyclopentylacetic acid with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-cyclopentylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Hydroxide ions in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: 2-Hydroxy-2-cyclopentylacetic acid.

    Reduction: Cyclopentylacetic acid.

    Oxidation: Cyclopentanone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing specific pathways and exerting biological effects .

Comparison with Similar Compounds

Brominated Acetic Acid Derivatives

The bromine atom at the alpha position of the acetic acid moiety is a critical functional group that influences reactivity. Below is a comparison with analogous brominated acetic acids:

Compound Name CAS Number Substituent Similarity Index* Key Differences
2-Bromo-2-cyclopentylacetic acid 53389-30-3 Cyclopentyl 0.89 (Ref.) Alicyclic substituent; moderate steric bulk
2-(5-Bromo-2-methylphenyl)acetic acid 854646-94-9 5-Bromo-2-methylphenyl 1.00 Aromatic ring; enhanced π-π interactions
2-Bromo-2-phenylacetic acid Not specified Phenyl N/A Aromatic substituent; higher lipophilicity
1-Bromocyclopentanecarboxylic acid 56447-24-6 Cyclopentyl (Br on ring) 0.94 Bromine on cyclopentane ring; altered reactivity

*Similarity indices are derived from structural comparisons in and .

Key Observations :

  • Cyclopentyl vs. Phenyl Substituents : The cyclopentyl group in this compound introduces steric hindrance and reduces aromaticity compared to phenyl-substituted analogs (e.g., 2-bromo-2-phenylacetic acid). This difference impacts solubility and reaction kinetics in SN2 mechanisms .
  • Positional Isomerism : 1-Bromocyclopentanecarboxylic acid (CAS 56447-24-6) shares the cyclopentyl backbone but positions the bromine on the ring rather than the acetic acid chain. This alters its reactivity profile, favoring ring-opening reactions over nucleophilic substitutions at the alpha carbon .

Halogenated Alicyclic Acids

Compounds with alicyclic or bicyclic frameworks exhibit distinct physicochemical properties:

  • 2-Bromo-2-(3-bromoadamantan-1-yl)acetic acid (CAS 102516-42-7): This adamantane derivative shares a brominated acetic acid structure but features a rigid adamantane group. The adamantane moiety enhances thermal stability and may influence bioavailability in drug design .
  • The hydroxyl group could participate in hydrogen bonding, unlike the carboxylic acid group in the target compound .

Functional Group Variations

  • This compound may exhibit different regioselectivity in cross-coupling reactions .
  • Methyl 2-bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8, ): The esterification of the carboxylic acid group reduces acidity and alters solubility, making it more suitable as a prodrug intermediate or protecting group strategy .

Biological Activity

2-Bromo-2-cyclopentylacetic acid (CAS No. 53389-30-3) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a cyclopentyl group attached to an acetic acid moiety. Its structural formula can be represented as follows:

C7H11BrO2\text{C}_7\text{H}_{11}\text{BrO}_2

This compound's unique structure contributes to its interaction with various biological targets, particularly receptors involved in metabolic and inflammatory processes.

Research indicates that this compound may act as an antagonist at specific receptors, notably the free fatty acid receptor 2 (FFA2), which is implicated in various metabolic and inflammatory responses. FFA2 is known to mediate the effects of short-chain fatty acids, influencing processes such as insulin secretion and immune cell activation .

The compound has been shown to inhibit neutrophil migration and activation, suggesting its potential role in treating inflammatory diseases. For instance, studies have demonstrated that this compound can effectively block propionate-induced respiratory bursts in neutrophils, indicating a targeted mechanism against inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. In animal studies, the compound exhibited favorable absorption characteristics with a half-life of approximately 24 minutes following intravenous administration. The bioavailability was noted to be around 44% when administered orally .

Table 1: Pharmacokinetic Properties

ParameterValue
Half-life (t1/2)24 minutes
Area Under Curve (AUC)441,000 ng min/mL
Volume of Distribution400 mL/kg
Clearance (CL)11 mL/min/kg
Bioavailability (F%)44%

Case Studies

Several studies have explored the therapeutic applications of this compound in various disease models:

  • Inflammatory Bowel Disease (IBD) : In models of IBD, the compound demonstrated significant reduction in inflammation markers and improved histological scores compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .
  • Diabetes : The antagonistic action on FFA2 may also provide therapeutic benefits in diabetes management. Research indicates that inhibition of this receptor can enhance insulin sensitivity and glucose metabolism .
  • Neuroinflammation : Given the role of FFA2 in neuroinflammatory processes, there is emerging evidence supporting the use of this compound in neurodegenerative disease models where inflammation plays a critical role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.